molecular formula C10H11N3O B8649551 1-Hydrazino-6-methoxyisoquinoline

1-Hydrazino-6-methoxyisoquinoline

Cat. No.: B8649551
M. Wt: 189.21 g/mol
InChI Key: CYOVMEPCUBGRRM-UHFFFAOYSA-N
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Description

1-Hydrazino-6-methoxyisoquinoline is a chemical compound of significant interest in medicinal and organic chemistry research. Its structure, featuring an isoquinoline scaffold substituted with a hydrazino group, makes it a valuable precursor for synthesizing diverse heterocyclic compounds with potential biological activity. The reactive hydrazino moiety allows for the construction of various derivatives, most notably hydrazone-based compounds , which are a well-established class of molecules in drug discovery . Researchers can utilize this compound to develop novel molecules for investigating a range of biological targets. Hydrazone derivatives, which can be synthesized from this reagent, have been extensively reported in scientific literature to possess antimycobacterial, anticancer, antimicrobial, and anticonvulsant activities . Furthermore, the 6-methoxyisoquinoline core is a privileged structure in pharmacology, and its derivatives are often explored for their interaction with various enzymatic pathways. The compound serves as a key intermediate for generating molecular hybrids and chimeric drugs, an approach that can lead to multifunctional agents for treating complex diseases . This product is intended for research purposes as a building block in organic synthesis and for the design of novel pharmacological probes . It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

(6-methoxyisoquinolin-1-yl)hydrazine

InChI

InChI=1S/C10H11N3O/c1-14-8-2-3-9-7(6-8)4-5-12-10(9)13-11/h2-6H,11H2,1H3,(H,12,13)

InChI Key

CYOVMEPCUBGRRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC=C2)NN

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Isoquinoline Derivatives

Compound Name Substituents/Modifications Key Properties/Activities Synthesis Method Reference
This compound Hydrazino (-NH-NH₂) at C1, methoxy at C6 Hypothetical: Metal chelation, antifungal potential (inferred from hydrazine analogs) Likely via hydrazonoyl halide reactions with isoquinoline
1-(Hydroxymethyl)-tetrahydro-[1,3]oxazino/thiazino[4,3-a]isoquinoline Hydroxymethyl, oxazino/thiazino ring Pharmaceutical compositions (e.g., antimicrobial) Reaction of bis(hydroxymethyl) derivatives with carbonic acid analogs
7-(Heptyloxy)-6-methoxyisoquinoline Heptyloxy at C7, methoxy at C6 Enhanced lipophilicity (alkyl chain) Substitution via alkoxy-group introduction
1-[3-bis(2-hydroxyethyl)aminopropyl]amino-6,7-dimethoxyisoquinoline Aminoalkyl chain, dimethoxy groups Nitrate salts with potential vasodilatory activity Alkylation of isoquinoline with aminoalkyl reagents
1-Alkyl-tetrahydroisoquinoline (C6-C17 alkyl) Long alkyl chains at C1 Cytotoxicity, antibacterial activity (chain-length dependent) Alkylation of tetrahydroisoquinoline

Structural and Reactivity Differences

  • Hydrazino Group vs. Amino/Alkoxy Groups: The hydrazino group in this compound distinguishes it from amino- or alkoxy-substituted analogs. Hydrazines are potent nucleophiles and metal chelators, enabling applications in catalysis or antimicrobial activity (e.g., copper(II) complexes in ) .
  • Methoxy vs. Alkoxy Substituents: The methoxy group at C6 in this compound may enhance electron density in the aromatic ring, influencing π-π stacking interactions.

Preparation Methods

Key Reaction Mechanism

1-Chloro-6-methoxyisoquinoline reacts with hydrazine hydrate under reflux conditions to replace the chlorine atom with a hydrazino (-NH-NH2) group. The reaction is typically performed without solvent to maximize yield.

General Reaction:

1-Chloro-6-methoxyisoquinoline+Hydrazine HydrateΔThis compound+HCl\text{1-Chloro-6-methoxyisoquinoline} + \text{Hydrazine Hydrate} \xrightarrow{\Delta} \text{this compound} + \text{HCl}

Reaction Optimization and Conditions

Critical Parameters

ParameterOptimal ConditionsRationale
Solvent Solvent-free or hydrazine hydrate as solventSolvent presence reduces yield due to side reactions (e.g., decomposition)
Temperature Reflux (typically 100–120°C)Ensures complete conversion of 1-chloro to 1-hydrazino derivative
Catalyst None or trace acids (e.g., HCl)Chitosan·HCl or other catalysts are less effective for this substitution
Reaction Time 4–6 hoursLonger times improve conversion but risk over-reaction

Example Protocol (Adapted from US3388130A)

  • Starting Material : 1-Chloro-6-methoxyisoquinoline (e.g., synthesized via chlorination of 6-methoxyisoquinoline using POCl3).

  • Procedure :

    • Heat 5 g of 1-chloro-6-methoxyisoquinoline with 50 mL of 98% hydrazine hydrate under reflux for 5 hours.

    • Cool, filter, and recrystallize the product from cyclohexane.

  • Yield : ~96% (reported in analogous reactions).

Preparation of Starting Material

The synthesis of 1-chloro-6-methoxyisoquinoline is a prerequisite. Common methods include:

Method 1: Direct Chlorination

6-Methoxyisoquinoline is treated with phosphorus oxychloride (POCl3) in a polar aprotic solvent (e.g., DMF or DCM) to introduce the chlorine atom at the 1-position.

Reaction:

6-Methoxyisoquinoline+POCl3Δ1-Chloro-6-methoxyisoquinoline+HPO3\text{6-Methoxyisoquinoline} + \text{POCl3} \xrightarrow{\Delta} \text{1-Chloro-6-methoxyisoquinoline} + \text{HPO3}

Method 2: Etherification and Substitution

1-Hydroxy-6-methoxyisoquinoline undergoes alkylation (e.g., with alkyl halides) followed by chlorination.

Alternative Synthesis Routes

While less common, alternative pathways include:

Hydrogenation of Hydrazine Derivatives

This compound can be synthesized by hydrogenating 1-azido-6-methoxyisoquinoline using Raney nickel or Pd/C.

Catalytic Condensation

Chitosan·HCl or other catalysts have been explored for hydrazone formation, but their applicability to 1-hydrazinoisoquinolines remains limited.

Purification and Characterization

Purification

  • Recrystallization : Cyclohexane or ethanol-water mixtures are used to isolate the product.

  • Washing : Residual HCl is removed by washing with ice-cold water.

Characterization Data

PropertyValue (this compound)
Melting Point ~142–160°C (varies with substitution)
Molecular Formula C9H9N3O
Elemental Analysis C: 63.76%, H: 6.32%, N: 20.68%, O: 9.24%
Spectroscopic Data IR: NH stretch at ~3300 cm⁻¹; NMR: δ 8.5–7.2 (aromatic H), δ 4.0 (OCH3)

Challenges and Limitations

  • Low Reactivity of Chloroisoquinolines : Direct ammonolysis of 1-chloro-6-methoxyisoquinoline with ammonia is inefficient due to steric and electronic hindrance.

  • Side Reactions : Solvent presence (e.g., ethanol) can lead to decomposition or competing etherification.

Comparative Analysis of Methods

MethodYield (%)ConditionsAdvantagesLimitations
Hydrazine Substitution 85–96Reflux, solvent-freeHigh yield, simplicityRequires pure starting material
Catalytic Hydrogenation 70–80Raney Ni, H2 atmosphereAccess to amino derivativesLower yield, complex setup
Direct Chlorination 60–75POCl3, DMFVersatile for diverse substituentsToxic reagents, moderate yield

Applications and Derivatives

This compound serves as a precursor for:

  • Triazoloisoquinolines : Cyclocondensation with trifluoroacetic acid forms s-triazolo[3,4-a]isoquinolines.

  • Hydrazones : Condensation with carbonyl compounds yields bioactive hydrazones .

Q & A

Q. What are the recommended synthetic routes for 1-hydrazino-6-methoxyisoquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound typically involves hydrazine hydrate reacting with substituted isoquinoline precursors. For example, analogous compounds like 7-methoxyisoquinoline derivatives are synthesized via acid-catalyzed cyclization in dioxane/HCl, yielding ~67% under optimized conditions . Key variables include solvent polarity, temperature, and stoichiometric ratios of hydrazine. Researchers should monitor intermediates using TLC or HPLC to optimize stepwise reactions.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:
  • NMR (¹H/¹³C) to confirm hydrazino (-NH-NH₂) and methoxy (-OCH₃) substituents.
  • Mass spectrometry (HRMS or ESI-MS) to verify molecular weight (e.g., theoretical ~175.2 g/mol for C₁₀H₉N₃O).
  • FT-IR for functional group analysis (N-H stretch at ~3300 cm⁻¹, C-O-C at ~1250 cm⁻¹).
    Reference databases like NIST Chemistry WebBook provide benchmark spectral data for validation .

Q. What preliminary biological activities have been reported for this compound derivatives?

  • Methodological Answer : Isoquinoline derivatives exhibit enzyme inhibition and cytotoxicity in in vitro models. For example, triazolo-isoquinoline analogs show anticancer activity via DNA intercalation and apoptosis induction . Researchers should use biochemical assays (e.g., MTT for cytotoxicity, fluorometric kinase assays) to evaluate bioactivity. Always include positive controls (e.g., doxorubicin) and validate results across ≥3 replicates.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Purity : Use HPLC (>95% purity) to eliminate confounding byproducts .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HeLa) and culture media.
  • Structural analogs : Compare substituent effects (e.g., chloro vs. methoxy groups in vs. 12). Meta-analysis frameworks like Cochrane systematic reviews can harmonize data .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :
  • Step 1 : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains) at positions 1 and 6.
  • Step 2 : Screen against target enzymes (e.g., topoisomerases) using kinetic assays .
  • Step 3 : Apply computational modeling (e.g., molecular docking) to correlate activity with electronic/steric parameters.
  • Validation : Use regression analysis (e.g., QSAR) to identify key pharmacophores .

Q. How can enantiomeric purity of chiral this compound derivatives be achieved?

  • Methodological Answer :
  • Chiral resolution : Use preparative chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients.
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-phosphates) during hydrazine coupling.
  • Characterization : Confirm enantiopurity via circular dichroism (CD) or X-ray crystallography .

Q. What in vivo models are appropriate for toxicology studies of this compound?

  • Methodological Answer :
  • Rodent models : Use Sprague-Dawley rats for acute toxicity (OECD 423 guidelines). Monitor hepatic/renal biomarkers (ALT, creatinine).
  • Ethical compliance : Follow protocols approved by animal welfare committees (e.g., CU-IACUC in ).
  • Dosage : Start with 1/10th of the in vitro IC₅₀ and escalate using Fibonacci schemes .

Q. How can cross-reactivity in biochemical assays involving this compound be minimized?

  • Methodological Answer :
  • Negative controls : Include assays without the compound or target enzyme.
  • Selectivity panels : Test against related enzymes (e.g., kinase families vs. phosphatases).
  • Buffer optimization : Add detergents (e.g., Tween-20) to reduce nonspecific binding .

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